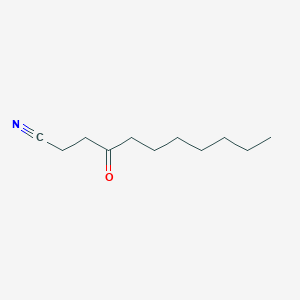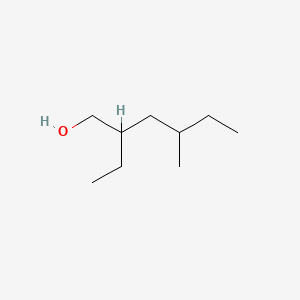
2-Ethyl-4-methylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methylhexan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, characterized by the presence of a hydroxyl (OH) group attached to a carbon atom. This compound is part of the larger family of alcohols, which are widely used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of alkenes followed by hydrogenation. This process involves the addition of a formyl group (CHO) to an alkene, followed by reduction to form the alcohol. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, and occurs under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methylhexan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-methylhexan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group can donate electrons to form bonds with electrophiles, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexanol, 4-methyl-: Similar structure but with a different arrangement of carbon atoms.
Hexane, 4-ethyl-2-methyl-: Another isomer with a different carbon chain arrangement.
Uniqueness
2-Ethyl-4-methylhexan-1-ol is unique due to its specific arrangement of carbon atoms and the presence of both ethyl and methyl groups on the hexane chain. This structure imparts distinct physical and chemical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
66794-06-7 |
|---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
2-ethyl-4-methylhexan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-8(3)6-9(5-2)7-10/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
NRZVENBFUFCASY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



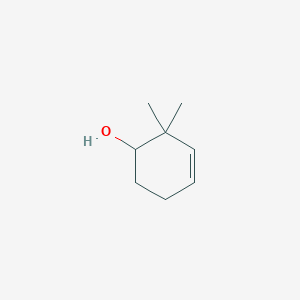
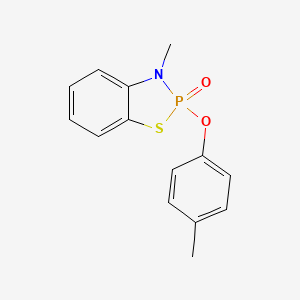
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
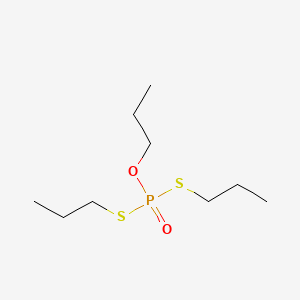
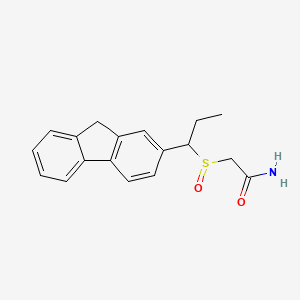
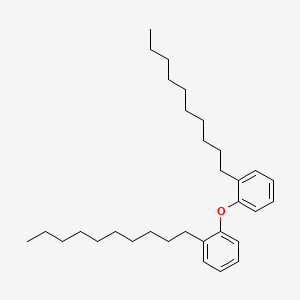
![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)


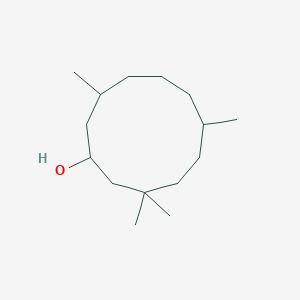

![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
